

A Technical Guide to 2-Methyl-5-nitrobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-5-nitrobenzonitrile**

Cat. No.: **B181607**

[Get Quote](#)

This guide provides an in-depth technical overview of **2-Methyl-5-nitrobenzonitrile**, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the compound's chemical identity, synthesis protocols, reactivity, and key applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Importance of 2-Methyl-5-nitrobenzonitrile

2-Methyl-5-nitrobenzonitrile, a substituted aromatic nitrile, is a highly valuable building block in organic synthesis. Its molecular architecture, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a unique combination of reactivity and structural features. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while these functional groups themselves serve as versatile handles for constructing more complex molecular frameworks. This strategic positioning of functional groups makes it an indispensable precursor in the production of a wide array of commercially significant compounds.

Chemical Identity and Synonyms

2-Methyl-5-nitrobenzonitrile is systematically named, but is also known by several other names in commercial and academic literature. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

- Systematic Name: **2-Methyl-5-nitrobenzonitrile**
- Common Synonyms:
 - 3-Cyano-4-methylnitrobenzene[[1](#)]
 - 5-Nitro-o-tolunitrile[[2](#)]
 - 2-Cyano-4-nitrotoluene[[1](#)]
 - 5-Nitro-2-methylbenzonitrile
 - 6-Methyl-3-nitrobenzonitrile
- CAS Number: 939-83-3[[1](#)][[2](#)]
- Molecular Formula: C₈H₆N₂O₂[[1](#)][[2](#)]
- Molecular Weight: 162.15 g/mol [[1](#)][[2](#)]

Physicochemical Properties

The physical and chemical properties of **2-Methyl-5-nitrobenzonitrile** dictate its handling, storage, and reaction conditions. It is a solid at room temperature, appearing as a pale yellow to light brown crystalline powder.[[2](#)] It is relatively insoluble in water but exhibits good solubility in organic solvents such as ethanol and acetone.[[2](#)]

Property	Value	Source(s)
Appearance	Pale yellow to light brown solid	[2]
Melting Point	103.5-107.5 °C	[2]
Solubility	Insoluble in water; Soluble in ethanol	[2]
Purity	≥98%	[2]

Synthesis of 2-Methyl-5-nitrobenzonitrile: A Step-by-Step Protocol

The most common and industrially relevant method for the synthesis of **2-Methyl-5-nitrobenzonitrile** is the nitration of o-tolunitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the methyl and cyano groups on the aromatic ring guide the position of nitration.

Nitration of o-Tolunitrile

The nitration of o-tolunitrile is a well-established method for producing **2-Methyl-5-nitrobenzonitrile**.[\[2\]](#)

Reaction Scheme:

A representative nitration reaction.

Experimental Protocol:

- Materials:
 - o-Tolunitrile
 - Concentrated Nitric Acid (HNO₃)
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Ice

- Water
- Procedure:
 - In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
 - Cool the sulfuric acid in an ice bath to below 10 °C.
 - Slowly add o-tolunitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
 - Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
 - Add the nitrating mixture dropwise to the o-tolunitrile solution, ensuring the reaction temperature does not exceed 10 °C.
 - After the addition is complete, continue stirring at low temperature for a specified period to ensure the reaction goes to completion.
 - Carefully pour the reaction mixture onto crushed ice with stirring.
 - The solid product, **2-Methyl-5-nitrobenzonitrile**, will precipitate out of the solution.
 - Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
 - Dry the product, for example, in a vacuum oven at a moderate temperature.

Chemical Reactivity and Applications

The synthetic utility of **2-Methyl-5-nitrobenzonitrile** stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of various heterocyclic compounds and azo dyes. The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups.

Applications in Drug Development

2-Methyl-5-nitrobenzonitrile serves as a precursor for the synthesis of various pharmaceutical compounds. The nitro group can be reduced to an amine, which can then be further functionalized to build the core structures of bioactive molecules.

Applications in Agrochemicals

In the agrochemical industry, this compound is used as an intermediate for the synthesis of novel pesticides and herbicides. The specific structural motifs can be elaborated to create molecules with desired biological activities against pests and weeds.

Applications in Dye Synthesis

A significant application of **2-Methyl-5-nitrobenzonitrile** is in the manufacturing of azo dyes. After reduction of the nitro group to an amine, the resulting amino compound can be diazotized and coupled with various aromatic compounds to produce a wide range of colors for textiles and other materials.

Safety and Handling

Due to its chemical nature, **2-Methyl-5-nitrobenzonitrile** must be handled with appropriate safety precautions.

- Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
 - Avoid breathing dust, and prevent contact with skin and eyes.[2][3]
 - Wash hands thoroughly after handling.[3]
- Storage:

- Store in a cool, dry, and well-ventilated place.[2][3]
- Keep the container tightly closed.[2][3]
- Store away from incompatible materials such as strong oxidizing agents and strong acids. [3]

- Disposal:
 - Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

2-Methyl-5-nitrobenzonitrile is a versatile and valuable chemical intermediate with broad applications in several key industries. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective and safe utilization in the development of new pharmaceuticals, agrochemicals, and dyes. The protocols and information provided in this guide are intended to support researchers and professionals in leveraging the full potential of this important building block.

References

- **2-Methyl-5-nitrobenzonitrile.** (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-NITROBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [A Technical Guide to 2-Methyl-5-nitrobenzonitrile: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181607#synonyms-for-2-methyl-5-nitrobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com